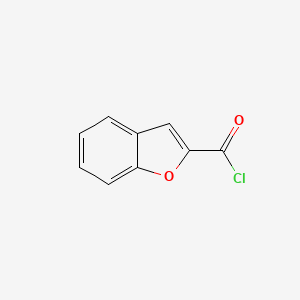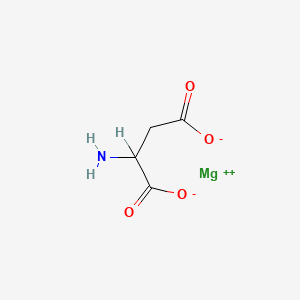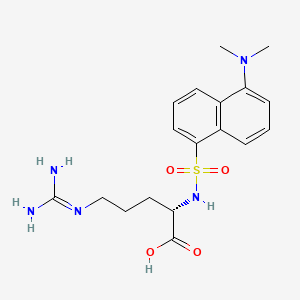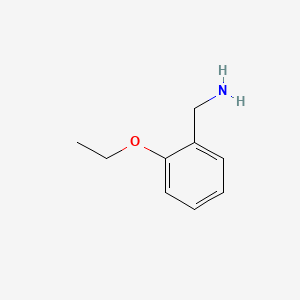
1-(2-Bromethyl)-4-methylbenzol
Übersicht
Beschreibung
1-(2-Bromoethyl)-4-methylbenzene is an organic compound belonging to the aryl bromide family. Its molecular structure consists of a bromine atom attached to an ethyl chain, which is further connected to a benzene ring substituted with a methyl group. This unique arrangement bestows upon it a variety of chemical properties, facilitating its involvement in a broad spectrum of organic reactions .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-4-methylbenzene has versatile applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Medicine: It is involved in the creation of pharmaceutical intermediates and active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-methylbenzene can be synthesized through various methods. One common approach involves the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .
Industrial Production Methods: In industrial settings, the synthesis of 1-(2-Bromoethyl)-4-methylbenzene often involves the reaction of benzene with 1-bromo-2-chloroethane via Friedel-Crafts alkylation. This method is favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethyl)-4-methylbenzene undergoes various types of reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine in the presence of a catalyst like iron(III) bromide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the compound.
Major Products Formed:
Substitution: Products like 1-(2-chloroethyl)-4-methylbenzene can be formed.
Oxidation: Oxidation can yield products like 4-methylbenzoic acid.
Reduction: Reduction can produce compounds like 4-methylbenzyl alcohol.
Wirkmechanismus
The mechanism by which 1-(2-Bromoethyl)-4-methylbenzene exerts its effects involves electrophilic aromatic substitution. In this process, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged arenium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromoethyl)-3-methylbenzene
- (2-Bromopropyl)benzene
- 4-(2-Bromoethyl)phenol
- 1-(2-Bromoethyl)-4-chlorobenzene
- 4-(2-Bromoethyl)aniline
Uniqueness: 1-(2-Bromoethyl)-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceutical intermediates .
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCKSJRRRXZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341156 | |
| Record name | 4-Methylphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6529-51-7 | |
| Record name | 4-Methylphenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylphenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B1581979.png)

![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)
